7-Bromo-8-methylquinolin-3-amine
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Overview
Description
7-Bromo-8-methylquinolin-3-amine is a quinoline derivative, characterized by the presence of a bromine atom at the 7th position and a methyl group at the 8th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methylquinolin-3-amine typically involves the bromination of 8-methylquinolin-3-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like chloroform or acetic acid, and the reaction is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-8-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 8-methylquinolin-3-amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 8-Methylquinolin-3-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-8-methylquinolin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Bromo-8-methylquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the quinoline ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-Methylquinolin-3-amine: Lacks the bromine atom, leading to different chemical reactivity and biological activity.
7-Chloro-8-methylquinolin-3-amine: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and applications.
7-Bromoquinolin-3-amine: Lacks the methyl group, resulting in different physical and chemical properties.
Uniqueness: 7-Bromo-8-methylquinolin-3-amine is unique due to the combined presence of the bromine atom and the methyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
7-bromo-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7/h2-5H,12H2,1H3 |
InChI Key |
BMUGRXYIWATXFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC(=CN=C12)N)Br |
Origin of Product |
United States |
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